Cas no 56602-32-5 (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium)

benzotriazol-1-yloxy-tris(dimethylamino)phosphonium structure
56602-32-5 structure
Product Name:benzotriazol-1-yloxy-tris(dimethylamino)phosphonium
Numero CAS:56602-32-5
MF:C12H22N6OP
MW:297.316442012787
CID:945612
PubChem ID:124335
Update Time:2025-04-19

benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Proprietà chimiche e fisiche

Nomi e identificatori

    • benzotriazol-1-yloxy-tris(dimethylamino)phosphonium
    • benzotriazol-1-yloxy-tris(dimethylamino)phosphanium
    • (1H-Benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium
    • phosphorus(1+), [1-(hydroxy-kappaO)-1H-1,2,3-benzotriazolato]tris(N-methylmethanaminato)-
    • benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium
    • benzotriazole-1-yl-oxy-tris(dimethylamino)-phosphonium
    • (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium
    • DTXSID50205169
    • benzotriazol-1-yloxy-trisdimethylaminophosphonium
    • Btzo-tdmap
    • 56602-32-5
    • RROBIDXNTUAHFW-UHFFFAOYSA-N
    • Benzotriazol-1-yloxytris(dimethylamino)phosphonium
    • L024064
    • Phosphorus(1+), (1H-benzotriazol-1-olato-O)tris(N-methylmethanaminato)-, (T-4)-
    • SCHEMBL58561
    • Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium tetrafluoroborate
    • DB-229871
    • Inchi: 1S/C12H22N6OP/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18/h7-10H,1-6H3/q+1
    • Chiave InChI: RROBIDXNTUAHFW-UHFFFAOYSA-N
    • Sorrisi: [P+](N(C)C)(N(C)C)(N(C)C)ON1C2C=CC=CC=2N=N1

Proprietà calcolate

  • Massa esatta: 297.15956
  • Massa monoisotopica: 297.15927134g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 305
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 49.7Ų

Proprietà sperimentali

  • PSA: 49.66
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.